3-Oxo-4-phenoxy-butyric acid methyl ester
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Overview
Description
3-Oxo-4-phenoxy-butyric acid methyl ester is an organic compound with the molecular formula C11H12O4. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-phenoxy-butyric acid methyl ester typically involves the reaction of phenoxyacetic acid with methyl acetoacetate under acidic conditions. The reaction proceeds through esterification and subsequent cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-phenoxy-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-4-phenoxy-butyric acid methyl ester is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, participating in transformations that lead to the formation of desired products. The molecular targets and pathways involved are specific to the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-4-phenyl-butyric acid methyl ester
- 3-Oxo-4-methoxy-butyric acid methyl ester
- 3-Oxo-4-chloro-butyric acid methyl ester
Uniqueness
3-Oxo-4-phenoxy-butyric acid methyl ester is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the phenoxy group plays a crucial role .
Properties
IUPAC Name |
methyl 3-oxo-4-phenoxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXCJAYODJYMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)COC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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